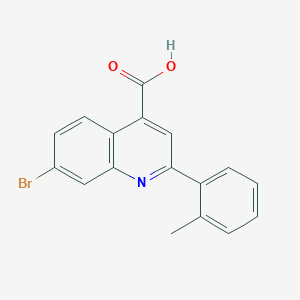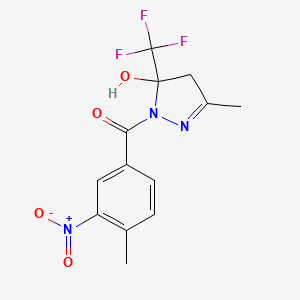
7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid
Overview
Description
7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid, also known as BMQA, is a chemical compound that has been widely used in scientific research applications. It belongs to the class of quinolinecarboxylic acids and has been found to have potential therapeutic properties.
Mechanism of Action
The mechanism of action of 7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce apoptosis, or programmed cell death, in cancer cells. In addition, 7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid has been found to inhibit the activity of certain transcription factors that are involved in inflammation.
Biochemical and Physiological Effects:
7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, that are involved in DNA replication and cell division. In addition, 7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid has been found to inhibit the production of reactive oxygen species, which are involved in oxidative stress and inflammation. 7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid has also been shown to induce the expression of certain genes that are involved in apoptosis and to inhibit the expression of genes that are involved in cell proliferation.
Advantages and Limitations for Lab Experiments
7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been reported to have high purity and yield. In addition, it has been found to have low toxicity and to be well-tolerated in animal studies. However, there are also limitations to the use of 7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid in lab experiments. It has been found to be unstable in certain conditions, such as in the presence of light and air, and may require special handling. In addition, more research is needed to fully understand the mechanism of action and potential side effects of 7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid.
Future Directions
There are several future directions for research on 7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid. One area of interest is the development of new synthesis methods that can produce 7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid with higher purity and yield. Another area of interest is the investigation of the mechanism of action of 7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid, including the identification of specific targets and pathways involved. Further research is also needed to determine the potential therapeutic applications of 7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid, including its use in combination with other drugs or therapies. Finally, more studies are needed to investigate the safety and toxicity of 7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid in humans.
Scientific Research Applications
7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid has been extensively used in scientific research applications, particularly in the field of cancer research. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and pancreatic cancer. In addition, 7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid has been found to have anti-inflammatory properties and has been shown to inhibit the production of inflammatory cytokines.
properties
IUPAC Name |
7-bromo-2-(2-methylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-10-4-2-3-5-12(10)16-9-14(17(20)21)13-7-6-11(18)8-15(13)19-16/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDSVVIPGYAVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-(2-methylphenyl)quinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266872.png)
![1-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266873.png)
![isopropyl 4-{[(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]amino}benzoate](/img/structure/B4266879.png)

![methyl (1R*,3S*,3aR*,6aS*)-1-butyl-5-ethyl-3-(1-methyl-1H-imidazol-5-yl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B4266893.png)

![isopropyl 4-(4-butylphenyl)-2-{[(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4266905.png)

![6-bromo-N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4266919.png)
![6-bromo-2-(4-methoxyphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4266921.png)
![4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4266927.png)
![2-{[5-(4-bromo-5-ethyl-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4266952.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4266962.png)
![2-[2-(2,4-dichlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4266969.png)